molecular formula C30H20Cl2 B14595281 9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene CAS No. 60949-07-7

9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene

Cat. No.: B14595281
CAS No.: 60949-07-7
M. Wt: 451.4 g/mol
InChI Key: WVPYAQOFQCJHEP-UHFFFAOYSA-N
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Description

9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene is a chemical compound belonging to the family of anthracene derivatives. This compound is characterized by the presence of two 4-chlorophenyl groups attached to the 9 and 10 positions of the anthracene core via ethenyl linkages. Anthracene derivatives are known for their photophysical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity of the final product. The general procedure includes the use of palladium catalysts, base, and appropriate solvents .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar cross-coupling techniques. The process is optimized for efficiency, cost-effectiveness, and scalability. Industrial production also ensures strict quality control measures to maintain the consistency and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce dihydroanthracene derivatives .

Scientific Research Applications

9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in various applications. The molecular targets and pathways involved depend on the specific application, such as its use in photodynamic therapy or as a fluorescent probe .

Comparison with Similar Compounds

Similar Compounds

  • 9,10-Bis(4-methoxyphenyl)anthracene
  • 9,10-Bis(4-formylphenyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene

Uniqueness

9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene is unique due to the presence of 4-chlorophenyl groups, which impart distinct photophysical properties. These properties make it particularly valuable in applications requiring high thermal stability and blue emission with high quantum yield .

Properties

CAS No.

60949-07-7

Molecular Formula

C30H20Cl2

Molecular Weight

451.4 g/mol

IUPAC Name

9,10-bis[2-(4-chlorophenyl)ethenyl]anthracene

InChI

InChI=1S/C30H20Cl2/c31-23-15-9-21(10-16-23)13-19-29-25-5-1-2-6-26(25)30(28-8-4-3-7-27(28)29)20-14-22-11-17-24(32)18-12-22/h1-20H

InChI Key

WVPYAQOFQCJHEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C=CC4=CC=C(C=C4)Cl)C=CC5=CC=C(C=C5)Cl

Origin of Product

United States

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